molecular formula C10H7Br2N B2985734 1-(2,6-dibromophenyl)-1H-pyrrole CAS No. 1372804-17-5

1-(2,6-dibromophenyl)-1H-pyrrole

Cat. No.: B2985734
CAS No.: 1372804-17-5
M. Wt: 300.981
InChI Key: DFSHJVXKRFBSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dibromophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2,6-dibromophenyl group

Scientific Research Applications

1-(2,6-Dibromophenyl)-1H-pyrrole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dibromophenyl)-1H-pyrrole typically involves the reaction of 2,6-dibromobenzaldehyde with pyrrole under acidic or basic conditions. One common method is the condensation reaction using an acid catalyst like p-toluenesulfonic acid (p-TSA) to facilitate the formation of the pyrrole ring . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of dibromohydantoin as a brominating agent and carbon tetrachloride as a solvent has been reported to achieve high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dibromophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(2,6-dibromophenyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of biotin carboxylase, an enzyme involved in fatty acid synthesis . The compound’s bromine atoms play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dibromophenyl)-1H-pyrrole is unique due to its dual bromine substitution, which enhances its reactivity and potential for forming complex structures. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(2,6-dibromophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSHJVXKRFBSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 200 mL round bottom flask was added 2,6-dibromoaniline (8.63 g, 34.7 mmol, 1.0 equiv.), dichloroethane (35.0 mL, 1.0 M), acetic acid (35.0 mL, 1.0 M), and 2,5-dimethoxytetrahydrofuran (10.5 mL, 3.3 M). A reflux condenser was fitted to the flask and the mixture was heated to reflux for 2 hours. During this time the solution slowly changes colors from clear to yellow. An aliquot was removed and the reaction was judged complete by NMR. The mixture was diluted with CH2Cl2, rinsed with H2O, and then rinsed with saturated aqueous K2CO3. The organic layer was dried over MgSO4 and filtered through a pad of SiO2 with CH2Cl2 as eluent. The oil was place under high vacuum overnight to remove the excess 2,5-dimethoxytetrahydrofuran. During this time 1-(2,6-dibromophenyl)-1H-pyrrole, 2, changes to a white solid (8.72 g, 29.1 mmol, 84%). 1H NMR (400 MHz, CDCl3) δ7.68 (d, J=8.0 Hz, 2H), 7.18 (t, J=8.4 Hz, 2H), 6.72 (t, J=2.0 Hz, 2H), 6.42 (t, J=2.0 Hz, 2H).
Quantity
8.63 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
8.72 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.